Synthesis Yield Advantage: 99% Under Mild Conditions vs. 87% for the 5-Regioisomer Under Harsh Reflux
Pyrimidine-4-carbonyl chloride is obtained in 99% yield from pyrimidine-4-carboxylic acid using oxalyl dichloride and catalytic DMF in dichloromethane at 0 °C for 2 hours under an inert atmosphere . In contrast, the 5-regioisomer (5-pyrimidinecarbonyl chloride, CAS 40929-48-4) is prepared from pyrimidine-5-carboxylic acid using thionyl chloride at 110 °C for 1 hour, affording only an 87% yield as a brown solid . The 4-isomer synthesis thus provides a 12-percentage-point yield advantage under substantially milder conditions (0 °C vs. 110 °C), reducing thermal degradation and side-product formation.
| Evidence Dimension | Isolated yield of the acyl chloride from the corresponding carboxylic acid |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Pyrimidine-5-carbonyl chloride (CAS 40929-48-4): 87% yield |
| Quantified Difference | +12 percentage points absolute; reaction temperature 0 °C vs. 110 °C |
| Conditions | Target: (COCl)₂, DMF, CH₂Cl₂, 0 °C, 2 h, inert atmosphere. Comparator: SOCl₂, 110 °C, 1 h. |
Why This Matters
Higher yield under milder conditions translates to lower cost per batch, easier scale-up, and reduced purification burden for procurement and process chemistry teams.
